

Application Note: G0507 ATPase Activity Assay

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Compound of Interest

Compound Name: G0507

Cat. No.: B15564252

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Introduction

G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] The LolCDE complex is crucial for lipoprotein trafficking, an essential process for maintaining the integrity of the outer membrane.[1][3] Interestingly, **G0507**'s mechanism of action is not through simple inhibition of the transporter's ATPase activity. Instead, it paradoxically stimulates the basal ATPase activity of the wild-type LolCDE complex.[1] This aberrant overstimulation is believed to be non-productive, leading to a disruption of the lipoprotein transport cycle and ultimately bacterial cell death. In contrast, **G0507** does not stimulate the ATPase activity of resistant LolCDE mutants, such as LolCQ258KDE, despite still binding to the complex. This makes the ATPase activity assay a critical tool for characterizing the mechanism of action of **G0507** and similar compounds, as well as for screening for potential resistance mutations.

This application note provides a detailed protocol for a malachite green-based colorimetric assay to measure the stimulatory effect of **G0507** on the ATPase activity of purified LolCDE complex.

Principle of the Assay

The ATPase activity of the LolCDE complex is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This protocol utilizes a malachite green-based reagent, which forms a colored complex with free phosphate in an acidic solution. The absorbance of this complex is measured spectrophotometrically at a wavelength of

approximately 620-660 nm. The amount of Pi released is directly proportional to the ATPase activity of the LolCDE complex. By comparing the ATPase activity in the presence and absence of **G0507**, the stimulatory effect of the compound can be quantified.

Data Presentation

The quantitative data from the **G0507** ATPase activity assay should be recorded and summarized in a structured table for clear comparison and analysis.

Sample Description	G0507 Concentration (μM)	Absorbance (620 nm)	Pi Released (nmol)	Specific Activity (nmol Pi/min/mg protein)	Fold Stimulation
No Enzyme Control	0				
LolCDE (Wild-Type)	0 (DMSO control)				
LolCDE (Wild-Type)	0.8				
LolCDE (Wild-Type)	3.2				
LolCDE (Resistant Mutant)	0 (DMSO control)				
LolCDE (Resistant Mutant)	0.8				
LolCDE (Resistant Mutant)	3.2				

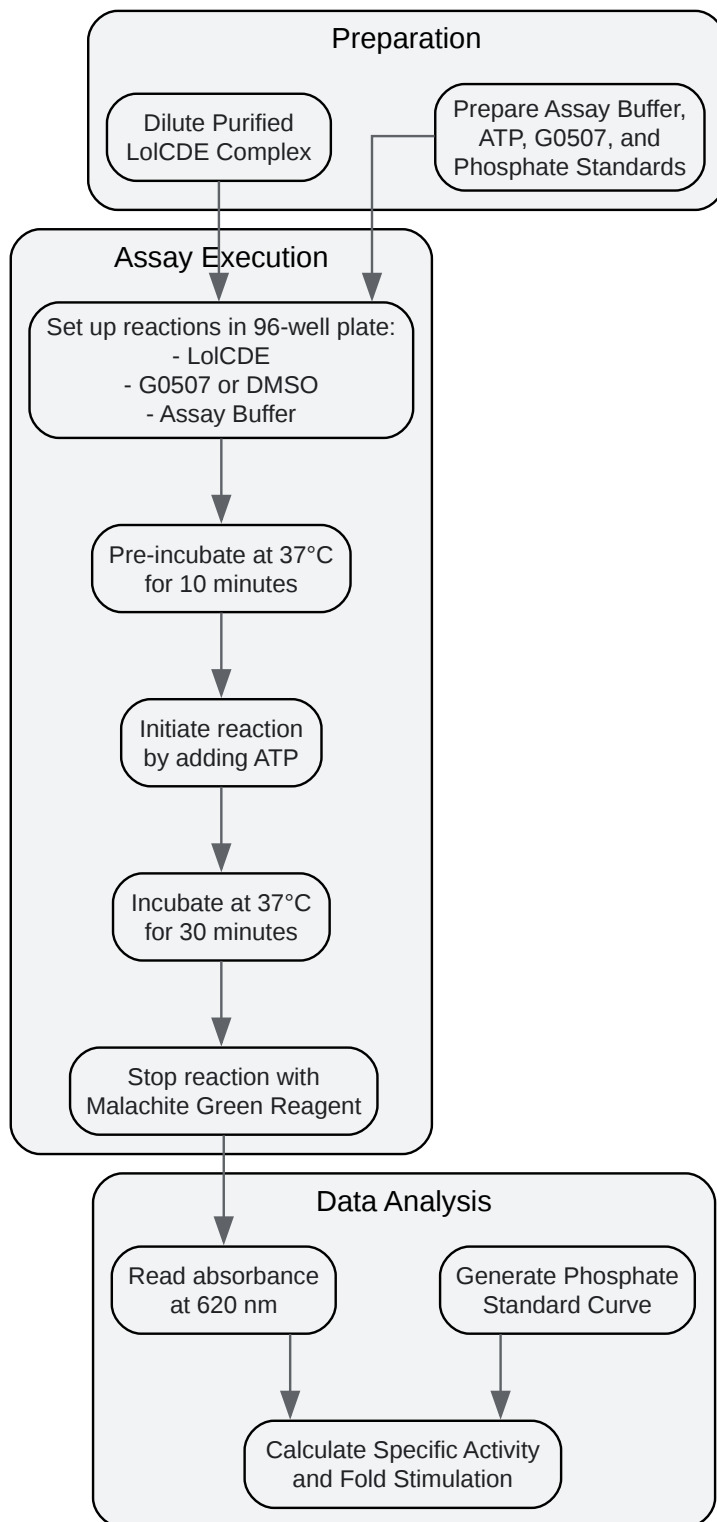
Experimental Protocols

Materials and Reagents

- Purified wild-type LolCDE complex and/or resistant mutant LolCDE complex (e.g., LolCQ258KDE)
- **G0507** stock solution (in DMSO)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO₄
- ATP solution (2 mM)
- Phosphate detection reagent (Malachite Green-based)
- Phosphate standard solution (e.g., 0.1 mM KH₂PO₄)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 620-660 nm

Experimental Workflow Diagram

G0507 ATPase Activity Assay Workflow



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Caption: Experimental workflow for the **G0507** ATPase activity assay.

Step-by-Step Protocol

1. Preparation of Phosphate Standard Curve:

- Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 30, 40 nmol) from a stock solution of KH_2PO_4 in the assay buffer.
- Add each standard to a separate well of the 96-well plate.
- Adjust the final volume of each well to be the same as the final reaction volume of the ATPase assay with assay buffer.
- Add the malachite green reagent to each standard well, incubate, and read the absorbance as described for the enzyme reaction.
- Plot the absorbance values against the known phosphate concentrations to generate a standard curve.

2. ATPase Reaction:

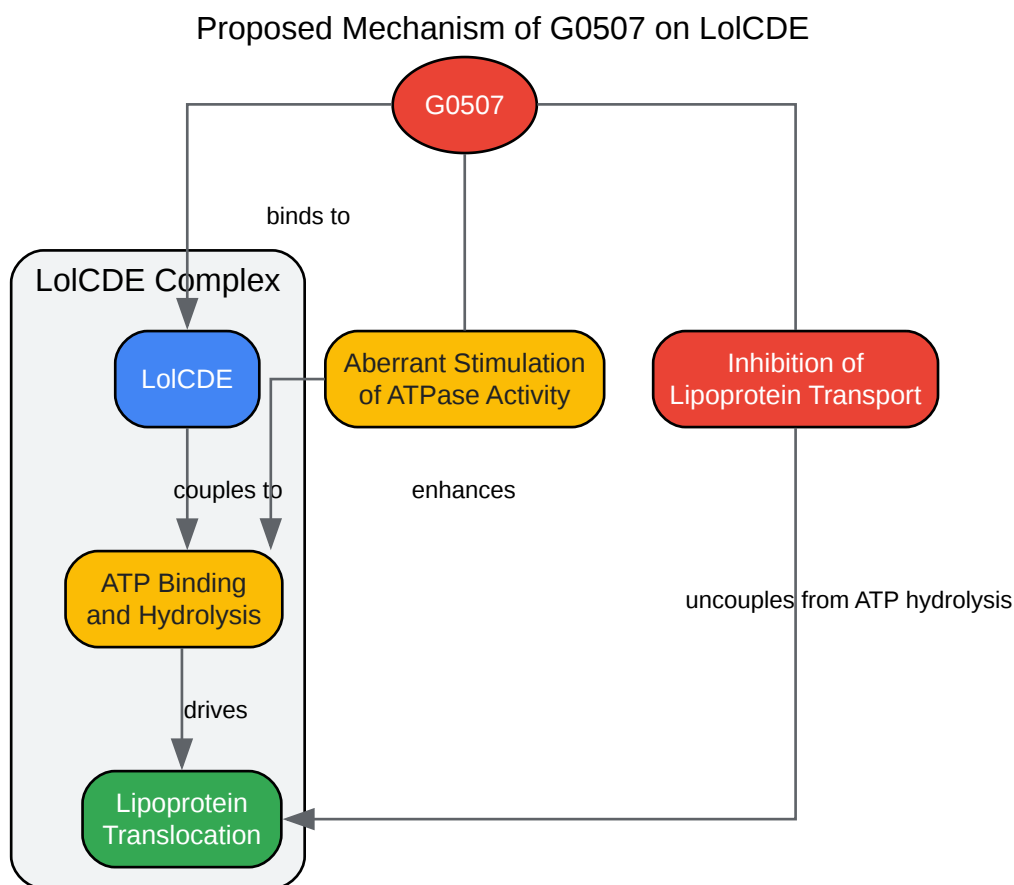
- In a 96-well plate, prepare the reaction mixtures. For each reaction, add the following:
 - Purified LolCDE complex (e.g., 10 nM final concentration).
 - Desired concentration of **G0507** (e.g., 0.8 μM and 3.2 μM) or an equivalent volume of DMSO for the control.
 - Assay buffer to bring the volume to just under the final reaction volume minus the ATP solution.
- Include a "no enzyme" control containing assay buffer and ATP but no LolCDE complex to measure non-enzymatic ATP hydrolysis.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding ATP to a final concentration of 2 mM.

- Incubate the plate at 37°C for a defined period (e.g., 30 minutes). It is recommended to perform a time-course experiment to ensure the reaction is in the linear range.
- Stop the reaction by adding the malachite green reagent according to the manufacturer's instructions. This typically involves adding an equal volume of the reagent to the reaction mixture.
- Allow the color to develop for the time specified by the malachite green reagent manufacturer (usually 15-30 minutes at room temperature).

3. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
- Subtract the absorbance of the "no enzyme" control from all other readings to correct for non-enzymatic ATP hydrolysis.
- Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each reaction.
- Calculate the specific ATPase activity using the following formula: Specific Activity (nmol Pi/min/mg protein) = (nmol of Pi released) / (incubation time in min × mg of protein in the reaction)
- Determine the fold stimulation of ATPase activity by **G0507** by dividing the specific activity of the **G0507**-treated sample by the specific activity of the DMSO control.

Signaling Pathway Diagram



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Caption: Proposed mechanism of **G0507**'s effect on LolCDE.

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